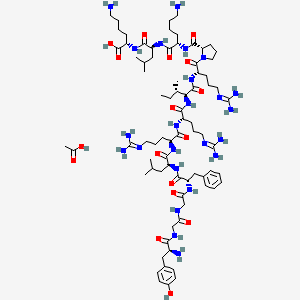
(S)-N1-(Naphthalen-1-yl)-N1-(1-phenylethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N1-(Naphthalen-1-yl)-N1-(1-phenylethyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring and a phenylethyl group connected through an oxalamide linkage. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N1-(Naphthalen-1-yl)-N1-(1-phenylethyl)oxalamide typically involves the reaction of naphthalen-1-ylamine with (S)-1-phenylethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Naphthalen-1-ylamine is reacted with oxalyl chloride to form naphthalen-1-yl isocyanate.
Step 2: The naphthalen-1-yl isocyanate is then reacted with (S)-1-phenylethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N1-(Naphthalen-1-yl)-N1-(1-phenylethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxalamide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted oxalamides, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(S)-N1-(Naphthalen-1-yl)-N1-(1-phenylethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (S)-N1-(Naphthalen-1-yl)-N1-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalen-1-yloxy-acetic acid derivatives: These compounds share the naphthalene ring structure and have been studied for their antimicrobial properties.
1,8-Naphthalimide derivatives: Known for their use in organic light-emitting diodes (OLEDs) and other electronic applications.
Uniqueness
(S)-N1-(Naphthalen-1-yl)-N1-(1-phenylethyl)oxalamide is unique due to its specific stereochemistry and the presence of both naphthalene and phenylethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C20H18N2O2 |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
N'-naphthalen-1-yl-N'-[(1S)-1-phenylethyl]oxamide |
InChI |
InChI=1S/C20H18N2O2/c1-14(15-8-3-2-4-9-15)22(20(24)19(21)23)18-13-7-11-16-10-5-6-12-17(16)18/h2-14H,1H3,(H2,21,23)/t14-/m0/s1 |
InChI-Schlüssel |
DOTGJPREMIPMCR-AWEZNQCLSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)N(C2=CC=CC3=CC=CC=C32)C(=O)C(=O)N |
Kanonische SMILES |
CC(C1=CC=CC=C1)N(C2=CC=CC3=CC=CC=C32)C(=O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-Pyrrolo[3,2-c]pyridine-3,5-dicarboxylic acid, 1,4,6,7-tetrahydro-2-methyl-, 5-(1,1-dimethylethyl) ester](/img/structure/B14801172.png)
![(4Z)-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14801179.png)
![Spiro[7-azabicyclo[2.2.1]heptane-2,2'-morpholine]-7-carboxylic acid, 4'-methyl-, 1,1-dimethylethyl ester, (1S,2S,4R)-](/img/structure/B14801182.png)

![(9H-Fluoren-9-yl)MethOxy]Carbonyl Cys(methylcarboxamide)-OH](/img/structure/B14801195.png)
![9H-fluoren-9-ylmethyl (5S)-7-(4-methylpentan-2-yl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B14801202.png)
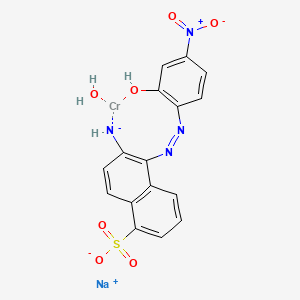
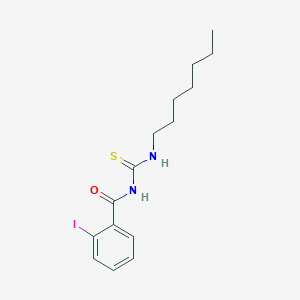

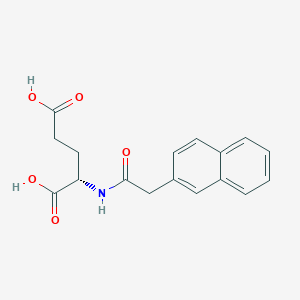
![Aluminum;calcium;1-methyl-3,5,6,8-tetraoxido-9,10-dioxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylate](/img/structure/B14801248.png)
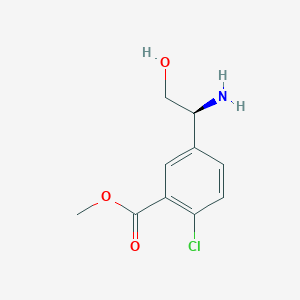
![2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14801262.png)
